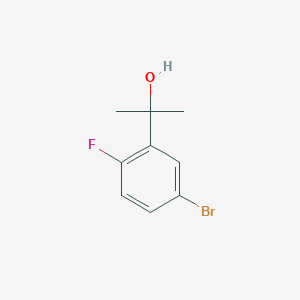
2-(5-Bromo-2-fluorophenyl)propan-2-ol
Übersicht
Beschreibung
2-(5-Bromo-2-fluorophenyl)propan-2-ol, commonly known as BFP, is a synthetic compound with a wide range of applications in scientific research. BFP is a highly reactive compound with a low boiling point, making it an ideal choice for a variety of experiments. BFP is also a relatively inexpensive compound, making it a popular choice for use in research.
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “2-(5-Bromo-2-fluorophenyl)propan-2-ol” is an important organic intermediate in medicinal chemistry . It’s used in the synthesis of various biologically active compounds .
- Methods of Application : The compound was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
- Results or Outcomes : The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed by DFT to further understand the reactivity and stability of the title compound .
Application in Organic Synthesis
- Scientific Field : Organic Synthesis
- Summary of the Application : “2-Bromo-5-fluorobenzyl alcohol” is used as intermediates in pharmaceutical and organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application in Pyrrole Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application : The specific methods of application in pyrrole synthesis are not provided in the source .
- Results or Outcomes : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Application in Biological Studies
- Scientific Field : Biology
- Summary of the Application : “2-(5-Bromo-2-fluorophenyl)propan-2-ol” is used in biological studies as a reference compound .
- Methods of Application : The specific methods of application in biological studies are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Eigenschaften
IUPAC Name |
2-(5-bromo-2-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMQKCIOJEAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)propan-2-ol | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

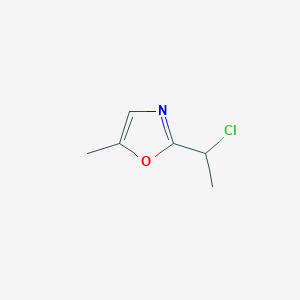
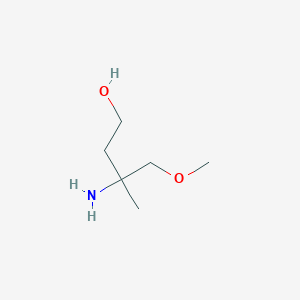
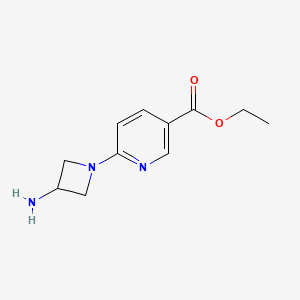
![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
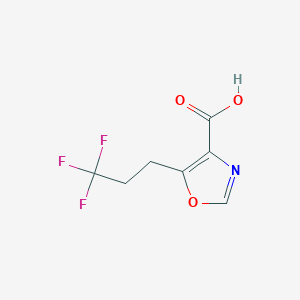
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
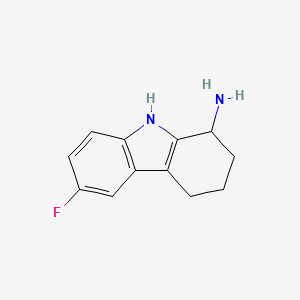
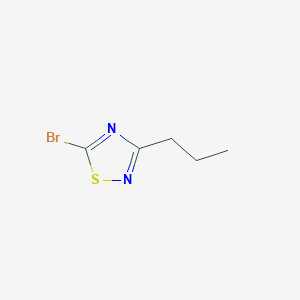
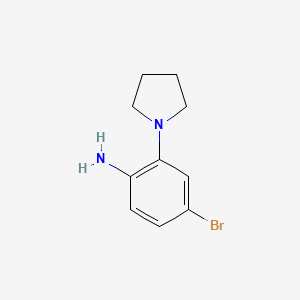
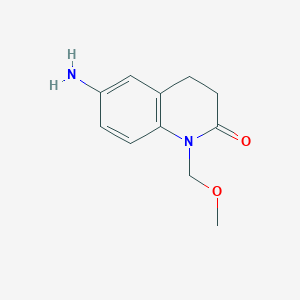
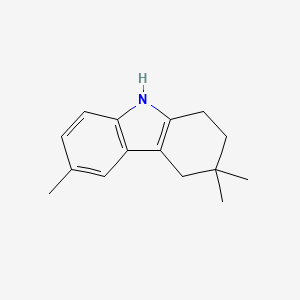
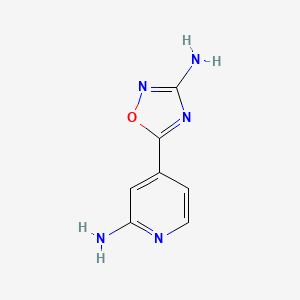
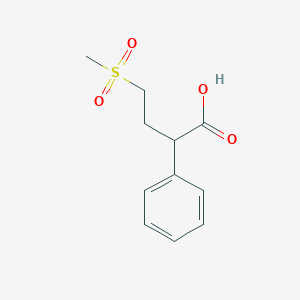
amine](/img/structure/B1376191.png)